Huperzine-A is a sesquiterpene alkaloid extracted from the Chinese club moss Huperzia serrata []. It is a potent, reversible, and selective acetylcholinesterase (AChE) inhibitor []. Huperzine-A has been used in traditional Chinese medicine for centuries to treat various ailments [].
Synthesis Analysis
Huperzine-A can be synthesized chemically [], although extraction from Huperzia serrata remains the primary source [].
Molecular Structure Analysis
Huperzine-A binds reversibly to the active site of AChE [, ]. This interaction prevents the hydrolysis of acetylcholine, leading to increased acetylcholine levels in synapses [].
Mechanism of Action
Huperzine-A acts primarily as a potent and selective inhibitor of AChE, thereby increasing acetylcholine levels in the nervous system [, ]. In addition to AChE inhibition, Huperzine-A may have other beneficial effects, including N-methyl-D-aspartate (NMDA) receptor antagonism, increasing nerve growth factor levels, anti-apoptotic effects, and antioxidant effects [, , , ].
Physical and Chemical Properties Analysis
Huperzine-A is a sesquiterpene alkaloid []. Its physical and chemical properties influence its formulation into various dosage forms, including capsules, tablets, and microspheres [, , , , ].
Applications
Neuromuscular Transmission: Huperzine-A enhances neuromuscular transmission in vitro, exhibiting greater acetylcholine potentiating activity compared to physostigmine [, ]. This effect is observed in various vertebrate muscles, including the frog rectus abdominus muscle, rat phrenic nerve diaphragm preparation, guinea pig ileum, and human iris sphincter muscle [].
Learning and Memory Enhancement: Studies have shown that Huperzine-A can enhance learning and memory performance in various animal models [, , , , ] and in human subjects, including adolescent students [, ] and individuals with age-associated memory impairment [].
Neuroprotection: Research suggests that Huperzine-A exhibits neuroprotective effects [, , , ], potentially through its antioxidant activity [] and its ability to inhibit apoptosis [].
Treatment of Neurodegenerative Diseases: Huperzine-A has been explored for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease [, , , , , , ], and as a pretreatment for nerve agent toxicity []. Its AChE inhibitory activity makes it a potential candidate for addressing cognitive decline associated with these conditions [, ].
Organophosphate Poisoning: Research indicates that Huperzine-A may offer protection against organophosphate poisoning [, ]. This potential stems from its ability to inhibit AChE, mitigating the toxic effects of organophosphates, which also target this enzyme [].
Biomarker Development: The levels of Huperzine-A in biological samples can be used as a biomarker for monitoring enzymatic reactions [] and drug metabolism []. This application leverages the unique properties of Huperzine-A, enabling researchers to track biological processes with greater precision [].
Future Directions
Optimizing Dosage Forms and Delivery Systems: Continued research on developing new delivery systems, such as sustained-release tablets [, ] and biodegradable thermosensitive polymer gels [], may help improve the bioavailability and therapeutic efficacy of Huperzine-A.
Understanding its Full Spectrum of Biological Activity: Further investigation into the multifaceted mechanisms of Huperzine-A, beyond its AChE inhibitory activity, can illuminate its potential therapeutic applications in various conditions [, ].
Developing Novel Analogs and Derivatives: Synthesizing new analogs or derivatives with improved efficacy, fewer side effects, and enhanced pharmacokinetic properties holds promise for developing next-generation therapeutics based on the Huperzine-A scaffold [].
Exploring Combined Therapies: Evaluating the synergistic effects of Huperzine-A in combination with other drugs for treating complex conditions such as Alzheimer's disease could lead to more effective treatment strategies [].
Related Compounds
(+)-Huperzine-A
Compound Description: (+)-Huperzine-A is the unnatural enantiomer of (-)-Huperzine-A, the naturally occurring form. Like its enantiomer, (+)-Huperzine-A acts as an acetylcholinesterase (AChE) inhibitor, but it is significantly less potent [].
Relevance: The comparison of the two Huperzine-A stereoisomers highlights the importance of stereochemistry in determining biological activity. (-)-Huperzine-A exhibits a much higher affinity for AChE than (+)-Huperzine-A, indicating that the three-dimensional arrangement of atoms in (-)-Huperzine-A is more complementary to the enzyme's active site []. This stereoselectivity underscores the significance of chirality in drug design, as even small structural differences can have a large impact on biological activity.
Physostigmine
Compound Description: Physostigmine is a naturally occurring alkaloid that acts as a reversible acetylcholinesterase (AChE) inhibitor. It is used clinically to treat several conditions, including glaucoma and delayed gastric emptying [].
Relevance: Physostigmine serves as a point of comparison for Huperzine-A's activity in several studies []. While both compounds potentiate acetylcholine action by inhibiting AChE, Huperzine-A consistently demonstrates greater potency across various vertebrate muscles. These findings suggest that Huperzine-A may offer a more effective approach to enhancing cholinergic transmission compared to Physostigmine [].
Donepezil
Compound Description: Donepezil is a synthetic compound belonging to the piperidine class of acetylcholinesterase inhibitors (AChEIs). It is a commonly prescribed medication for the symptomatic treatment of Alzheimer's disease [, ].
Rivastigmine
Compound Description: Rivastigmine is a synthetic compound, classified as a carbamate derivative, that acts as a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It is clinically used to treat mild to moderate Alzheimer's disease and dementia associated with Parkinson's disease [, ].
Relevance: Rivastigmine's dual inhibition of AChE and BuChE distinguishes it from Huperzine-A, which primarily targets AChE [, ]. This difference in enzyme selectivity may contribute to variations in their clinical profiles, including efficacy and side effect profiles.
Galantamine
Compound Description: Galantamine is a naturally occurring alkaloid extracted from the Galanthus genus of plants. It functions as a reversible acetylcholinesterase (AChE) inhibitor and also acts as an allosteric modulator of nicotinic acetylcholine receptors [, ].
Relevance: Similar to Huperzine-A, Galantamine is recognized for its dual mechanism of action, involving both AChE inhibition and modulation of nicotinic receptors [, ]. This shared characteristic suggests that both compounds may exert therapeutic effects through multiple pathways, potentially leading to more comprehensive benefits in the context of AD.
Memantine
Compound Description: Memantine is a synthetic compound that functions as a low-affinity, voltage-dependent NMDA receptor antagonist. It is prescribed for moderate to severe Alzheimer's disease, offering neuroprotective effects by regulating glutamate activity [].
Relevance: Memantine's distinct mechanism of action, targeting NMDA receptors instead of AChE, provides a contrasting approach to managing AD compared to Huperzine-A []. The combination of both drugs, each targeting different pathological pathways, has been explored as a potential strategy for enhancing therapeutic outcomes in AD.
Relevance: Tacrine serves as an early example of an AChEI used in AD therapy, and its comparison to Huperzine-A helps assess the potential advantages of the latter []. Notably, Huperzine-A demonstrates a more favorable safety profile compared to tacrine, with fewer side effects reported in clinical trials.
E2020
Compound Description: E2020 (Donepezil) is a synthetic compound belonging to the piperidine class of acetylcholinesterase inhibitors (AChEIs) [].
Relevance: Comparing the anticholinesterase action of Huperzine-A to Donepezil (E2020) and tacrine helped researchers assess the relative potency of these compounds at cholinergic synapses []. This comparative approach provides insights into their potential efficacy in managing conditions associated with cholinergic dysfunction, such as Alzheimer’s disease.
Acteoside
Compound Description: Acteoside is a phenylpropanoid glycoside found in various plant species. It possesses antioxidant properties and has shown potential in improving learning and memory abilities in aging models [].
Relevance: While not structurally related to Huperzine-A, Acteoside was investigated alongside Huperzine-A in a study evaluating their effects on aging mice induced by D-galactose []. Both compounds demonstrated comparable antioxidant effects and improvements in learning and memory. This finding suggests that a multi-target approach, addressing both cholinergic dysfunction and oxidative stress, could be beneficial in AD treatment.
Alpha-GPC (Alpha-glycerylphosphorylcholine)
Compound Description: Alpha-GPC is a cholinergic precursor found naturally in the brain. It is often marketed as a dietary supplement for cognitive enhancement and is purported to increase acetylcholine levels [].
Relevance: Alpha-GPC was studied in combination with Huperzine-A to investigate their potential synergistic effects on short-term memory and anaerobic power output []. The rationale for this combination stemmed from their purported roles in enhancing cholinergic function.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NSC 23766 trihydrochloride is a hydrochloride resulting from the formal reaction of NSC 23766 with 3 mol eq. of hydrogen chloride. An inhibitor of the signalling G-protein known as RAC1 (Ras-related C3 botulinum toxin substrate 1). It has a role as an EC 3.6.5.2 (small monomeric GTPase) inhibitor, an antiviral agent, an apoptosis inducer and a muscarinic antagonist. It contains a NSC 23766.
Amidotrizoic acid is a member of the class of benzoic acids that is benzoic acid having iodo substituents at the 2-, 4- and 6-positions and acetamido substituents at the 3- and 5-positions. It is used, mainly as its N-methylglucamine and sodium salts, as an X-ray contrast medium in gastrointestinal studies, angiography, and urography. It has a role as a radioopaque medium, an environmental contaminant and a xenobiotic. It is an organoiodine compound, a member of benzoic acids and a member of acetamides. It is a conjugate acid of an amidotrizoic acid anion. A commonly used x-ray contrast medium. As diatrizoate meglumine and as Diatrizoate sodium, it is used for gastrointestinal studies, angiography, and urography. Diatrizoic acid is a Radiographic Contrast Agent. The mechanism of action of diatrizoic acid is as a X-Ray Contrast Activity. Diatrizoic acid is a natural product found in Bos taurus with data available. Diatrizoic Acid is an organic, iodinated radiopaque X-ray contrast medium used in diagnostic radiography. The iodine moiety of diatrizoate is not penetrable by X-rays, therefore it blocks the X-ray film exposure by radiation. This makes it possible to distinguish, on X-ray film, body parts that contain diatrizoate meglumine from body parts that do not contain this agent and allows for visualization of different body structures. A commonly used x-ray contrast medium. As DIATRIZOATE MEGLUMINE and as Diatrizoate sodium, it is used for gastrointestinal studies, angiography, and urography. See also: Diatrizoate Meglumine (has salt form); Diatrizoate Sodium (has salt form); Diatrizoate Meglumine; Diatrizoate Sodium (active moiety of).
Midodrine-d6 is intended for use as an internal standard for the quantification of midodrine by GC- or LC-MS. Midodrine is a prodrug form of the α1-adrenergic receptor (α1-AR) agonist desglymidodrine. It is converted to desglymidodrine by enzymatic hydrolysis. Midodrine (5 mg/kg) increases mean arterial pressure (MAP) and decreases heart rate in normotensive rats. Formulations containing midodrine have been used in the treatment of orthostatic hypotension. Midodrine D6 hydrochloride is deuterium labeled Midodrine, which is a vasopressor/antihypotensive agent.
Nifedipine-d6 is intended for use as an internal standard for the quantification of nifedipine by GC- or LC-MS. Nifedipine is a dihydropyridine L-type calcium channel blocker that reduces the amplitude of spontaneous contractions in isolated rabbit ileum when used at a concentration of 1 μM. Nifedipine (1 μM) reduces TGF-β-induced calcium oscillations in human fibroblasts and prevents impairment of lung function in a mouse model of pulmonary fibrosis induced by bleomycin when administered at a dose of 10 mg/kg per day. It also reduces increases in mean arterial blood pressure induced by angiotensin II in spontaneously hypertensive rats when administered at a dose of 10 μg/kg. Formulations containing nifedipine have been used in the treatment of hypertension and angina. Nifedipine D6 is deuterium labeled Nifedipine, which is a potent vasodilator agent with calcium antagonistic action.
Agerafenib is under investigation in clinical trial NCT03052569 (Expanded Access to RXDX-105 for Cancers With RET Alterations). Agerafenib is an orally available v-raf murine sarcoma viral oncogene homolog B1 (B-raf) serine/threonine protein kinase inhibitor with potential antineoplastic activity. Agerafenib specifically and selectively inhibits the activity of the mutated form (V600E) of B-raf kinase. This inhibits the activation of the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway and may result in a decrease in the proliferation of tumor cells expressing the mutated B-raf gene. The Raf mutation BRAF V600E, in which valine is substituted for glutamic acid at residue 600, is frequently found in a variety of human tumors and results in the constitutive activation of the RAF/MEK/ERK signaling pathway that regulates cellular proliferation and survival.